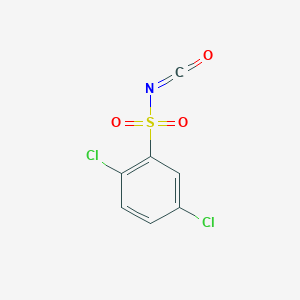
Dimethyl-phenyl-(trimethylsilyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-phenyl-(trimethylsilyl)methylsilane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl-phenyl-(trimethylsilyl)methylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylacetylene with trimethylsilyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-phenyl-(trimethylsilyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl or trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl-phenyl-(trimethylsilyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent in the synthesis of polymers and other complex molecules.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which dimethyl-phenyl-(trimethylsilyl)methylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The phenyl group contributes to the compound’s stability and electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the trimethylsilyl group.
Trimethyl(phenyl)silane: Contains a trimethylsilyl group but differs in the position of the phenyl group.
Diphenylsilane: Contains two phenyl groups instead of one.
Uniqueness
Dimethyl-phenyl-(trimethylsilyl)methylsilane is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
dimethyl-phenyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQAZNJQGWLJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride](/img/structure/B6306886.png)




![(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B6306916.png)

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B6306935.png)



